4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde
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Overview
Description
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is a heterocyclic compound that features a pyrazole ring attached to a thiophene ring via a methylene bridge. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both pyrazole and thiophene moieties in its structure imparts unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde typically involves multi-step reactions starting from readily available precursors. One common method involves the following steps:
Formation of the pyrazole ring: This can be achieved through the cyclization of hydrazine with a 1,3-diketone.
Attachment of the pyrazole to the thiophene ring: This step involves the reaction of the pyrazole with a thiophene derivative, often through a nucleophilic substitution reaction.
Introduction of the aldehyde group: The final step involves the formylation of the thiophene ring, which can be accomplished using reagents like Vilsmeier-Haack reagent.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of catalysts to increase yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for halogenation.
Major Products
Oxidation: 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carboxylic acid.
Reduction: 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-methanol.
Substitution: 4-((1H-Pyrazol-1-yl)methyl)-5-ethyl-3-bromothiophene-2-carbaldehyde.
Scientific Research Applications
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, anti-cancer, or anti-microbial properties.
Materials Science: The compound can be used in the development of organic semiconductors and conductive polymers due to its conjugated system.
Biological Studies: It can serve as a probe molecule for studying enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism of action of 4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The pyrazole ring can act as a hydrogen bond donor or acceptor, facilitating interactions with biological targets. The thiophene ring can participate in π-π stacking interactions, enhancing binding affinity.
Comparison with Similar Compounds
Similar Compounds
4-((1H-Pyrazol-1-yl)methyl)thiophene-2-carbaldehyde: Lacks the ethyl group on the thiophene ring.
5-Ethyl-4-((1H-pyrazol-1-yl)methyl)thiophene-2-carboxylic acid: Contains a carboxylic acid group instead of an aldehyde group.
Uniqueness
4-((1H-Pyrazol-1-yl)methyl)-5-ethylthiophene-2-carbaldehyde is unique due to the combination of the pyrazole and thiophene rings with an aldehyde functional group. This combination imparts distinct electronic properties and reactivity, making it a versatile intermediate for various chemical syntheses and applications.
Properties
Molecular Formula |
C11H12N2OS |
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Molecular Weight |
220.29 g/mol |
IUPAC Name |
5-ethyl-4-(pyrazol-1-ylmethyl)thiophene-2-carbaldehyde |
InChI |
InChI=1S/C11H12N2OS/c1-2-11-9(6-10(8-14)15-11)7-13-5-3-4-12-13/h3-6,8H,2,7H2,1H3 |
InChI Key |
CNJRYQZFNCMWLW-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(S1)C=O)CN2C=CC=N2 |
Origin of Product |
United States |
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